

Spectroscopic analysis for the structural confirmation of N-Boc-N-methylanthranilic acid

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Spectroscopic Scrutiny: Confirming the Structure of N-Boc-N-methylanthranilic Acid

A detailed spectroscopic analysis of N-Boc-N-methylanthranilic acid provides unambiguous confirmation of its molecular structure. Through a comparative evaluation of its Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data against its precursors, N-methylanthranilic acid and anthranilic acid, the successful incorporation of the tert-butoxycarbonyl (Boc) protecting group is definitively established.

This guide presents the experimental data and protocols supporting the structural verification of N-Boc-N-methylanthranilic acid, a key building block in the synthesis of various pharmaceutical compounds and organic molecules. The following sections detail the spectroscopic characteristics of the target molecule and provide a comparative analysis with related structures.

Comparative Spectroscopic Data

The structural differences between N-Boc-N-methylanthranilic acid and its analogues are clearly reflected in their respective spectroscopic data. The addition of the N-Boc protecting group introduces characteristic signals in the ¹H NMR, ¹³C NMR, and FTIR spectra, and a corresponding increase in the molecular weight is observed in the mass spectrum.



Spectroscopic Technique	N-Boc-N- methylanthranilic acid	N-methylanthranilic acid	Anthranilic acid
¹H NMR (ppm)	Aromatic Protons: 7.14-7.92 (m, 4H), N- CH ₃ : ~3.2 (s, 3H), Boc (t-butyl): ~1.4 (s, 9H), COOH: ~11.72 (s, 1H)	Aromatic Protons: 6.57-7.82 (m, 4H), N- CH ₃ : 2.84 (s, 3H), NH: ~9.5 (br s, 1H), COOH: ~13.0 (br s, 1H)	Aromatic Protons: 6.52-7.72 (m, 4H), NH ₂ : ~5.9 (br s, 2H), COOH: ~11.5 (br s, 1H)
¹³ C NMR (ppm)	C=O (Carbamate): ~160.3, C=O (Carboxylic Acid): ~172.0, Aromatic C: 110.6-147.5, N-CH ₃ : ~37.0, Boc C(CH ₃) ₃ : ~80.0, Boc C(CH ₃) ₃ : ~28.0	C=O (Carboxylic Acid): ~171.0, Aromatic C: 111.0- 150.0, N-CH ₃ : ~30.0	C=O (Carboxylic Acid): ~170.0, Aromatic C: 115.0- 151.0
FTIR (cm ⁻¹)	C=O (Carbamate): ~1753, C=O (Carboxylic Acid): ~1680-1700, C-H (aliphatic): ~2937, O-H (Carboxylic Acid): ~2500-3300 (broad)	N-H stretch: ~3380, C=O (Carboxylic Acid): ~1660, C-H (aromatic/aliphatic): ~2900-3100, O-H (Carboxylic Acid): ~2500-3300 (broad)	N-H stretch (asymmetric & symmetric): ~3470 & ~3360, C=O (Carboxylic Acid): ~1670, O-H (Carboxylic Acid): ~2500-3300 (broad)
Mass Spec (m/z)	[M-H] ⁻ : 250.1 (Expected: 250.12 for C ₁₃ H ₁₆ NO ₄ ⁻)	[M]+ : 151.1 (Expected: 151.16 for C ₈ H ₉ NO ₂)	[M]+": 137.1 (Expected: 137.14 for C7H7NO ₂)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.



Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For 1 H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For 13 C NMR, spectra were obtained with broadband proton decoupling, using 1024 scans and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

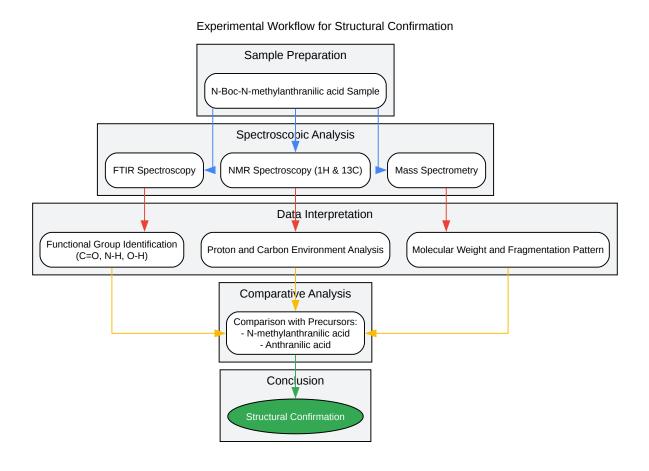
Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in negative ion mode for N-Boc-N-methylanthranilic acid and electron ionization (EI) for N-methylanthranilic acid and anthranilic acid. For ESI, the sample was dissolved in a suitable solvent like methanol and infused into the mass spectrometer. For EI, a direct insertion probe was used to introduce the solid sample into the ion source.

Data Visualization

The logical workflow for the spectroscopic analysis and structural confirmation is depicted in the following diagram.





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Caption: Workflow for the spectroscopic analysis of N-Boc-N-methylanthranilic acid.

The structural elucidation of N-Boc-N-methylanthranilic acid is a clear-cut process when the appropriate spectroscopic techniques are employed. The presence of the Boc group is unequivocally confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra, the distinct carbonyl stretch in the FTIR spectrum, and the increased molecular weight detected by mass spectrometry. This comprehensive analysis provides a solid foundation for its use in further research and development.



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